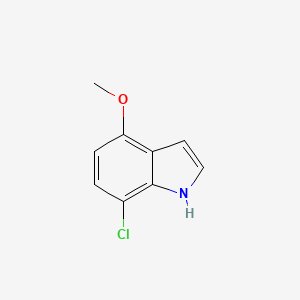

7-chloro-4-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAKECTWOHCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 7-Chloro-4-methoxy-1H-indole (CAS 948581-72-4): Properties, Synthesis, and Applications in Drug Discovery

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on 7-chloro-4-methoxy-1H-indole. The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide delves into the specific attributes of the 7-chloro-4-methoxy substituted variant, offering insights into its physicochemical properties, strategic applications, plausible synthetic routes, and potential for diversification in drug discovery programs.

Core Compound Profile: Physicochemical and Safety Data

A foundational understanding of a compound begins with its fundamental properties and safety profile. This compound is a solid, typically light yellow to yellow in appearance.[5] Its key identifiers and predicted physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 948581-72-4 | [6] |

| Molecular Formula | C₉H₈ClNO | [5][6] |

| Molecular Weight | 181.62 g/mol | [5] |

| IUPAC Name | This compound | |

| Appearance | Light yellow to yellow solid | [5] |

| Boiling Point | 333.8 ± 22.0 °C (Predicted) | [5] |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 15.70 ± 0.30 (Predicted) | [5] |

| InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |

Handling this compound requires adherence to standard laboratory safety protocols, as outlined by its hazard classification.

Table 2: GHS Safety and Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | |

The Strategic Role of Substituents in Drug Design

The choice of this compound as a synthetic starting material is a strategic one, driven by the distinct and synergistic roles of its chloro and methoxy substituents.

-

The 4-Methoxy Group: The electron-donating methoxy group at the 4-position significantly influences the electronic properties of the indole ring. It enhances the nucleophilicity of the scaffold, potentially increasing its reactivity in certain synthetic transformations.[8] In a biological context, methoxy groups can improve metabolic stability and modulate the binding affinity of a molecule to its target by participating in hydrogen bonding or by altering conformation.[2]

-

The 7-Chloro Group: The halogen at the 7-position serves two primary purposes. First, it acts as a crucial synthetic handle for diversification. The chloro group is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, amine, or alkyne moieties. This is a cornerstone of modern library synthesis for hit-to-lead campaigns.[9] Second, the chlorine atom can significantly impact the pharmacokinetics and pharmacodynamics of a final compound, often enhancing binding affinity through halogen bonding and improving membrane permeability.[10]

The combination of these two groups on the indole scaffold creates a versatile building block, pre-configured for both core reactivity modulation and late-stage diversification.

Proposed Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

The proposed pathway begins with a suitable nitrotoluene precursor, which is first condensed with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Experimental Protocol (Proposed)

Step 1: Synthesis of (E)-1-(3-Chloro-6-methoxy-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Intermediate)

-

Rationale: This step creates the key enamine intermediate. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a one-carbon electrophile and dehydrating agent, reacting with the activated methyl group of the nitrotoluene.

-

Procedure:

-

To a solution of 3-chloro-6-methoxynitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at reflux (e.g., 110 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by TLC or LC-MS.[11]

-

Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.

-

The resulting crude residue, the enamine intermediate, can often be carried forward without extensive purification or can be recrystallized from a solvent like methanol.

-

Step 2: Reductive Cyclization to this compound

-

Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine (pyrrolidine) to form the aromatic indole ring. Raney nickel with hydrazine or catalytic hydrogenation are effective for this transformation.[11]

-

Procedure:

-

Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

-

To this stirred solution, add a catalytic amount of Raney nickel (as a slurry in water or ethanol).

-

Carefully add 85% hydrazine hydrate (3.0 eq) portion-wise to control the vigorous gas evolution and exothermic reaction, maintaining the temperature between 40-50 °C with a water bath.[11]

-

After the addition is complete, continue stirring at 45 °C for an additional 2 hours or until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully filter it through a pad of celite to remove the Raney nickel catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.

-

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[12][13][14] This serves as a self-validating system for researchers synthesizing the molecule.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| NH (H1) | ~8.2-8.5 | br s | - | Typical indole NH, deshielded, broad due to quadrupole relaxation and exchange. |

| H5 | ~6.95-7.05 | d | J ≈ 8.5 | Ortho-coupled to H6. |

| H2 | ~6.90-7.00 | t | J ≈ 2.5-3.0 | Coupled to H3 and NH. |

| H6 | ~6.60-6.70 | d | J ≈ 8.5 | Ortho-coupled to H5, shielded by the 4-methoxy group. |

| H3 | ~6.45-6.55 | t | J ≈ 2.5-3.0 | Coupled to H2 and NH. |

| OCH₃ | ~3.90-4.00 | s | - | Typical aromatic methoxy group singlet. |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C4 | ~150-152 | Aromatic C attached to electron-donating OCH₃. |

| C7a | ~135-137 | Quaternary carbon of the benzene ring. |

| C3a | ~128-130 | Quaternary carbon of the pyrrole ring. |

| C2 | ~122-124 | C2 of the indole ring. |

| C5 | ~115-117 | Aromatic CH. |

| C7 | ~113-115 | Aromatic C attached to Cl. |

| C6 | ~104-106 | Aromatic CH, shielded by the 4-methoxy group. |

| C3 | ~101-103 | C3 of the indole ring. |

| OCH₃ | ~55-56 | Methoxy carbon. |

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Rationale |

|---|---|---|

| N-H Stretch | 3350-3450 | Characteristic indole N-H stretching. |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2850-2950 | Methoxy group C-H bonds. |

| C=C Stretch (Aromatic) | 1580-1620 | Benzene and pyrrole ring stretching. |

| C-O Stretch (Aryl Ether) | 1200-1250 | Strong absorption for the Ar-O-CH₃ bond. |

| C-Cl Stretch | 750-800 | C-Cl bond stretching in the fingerprint region. |

Table 6: Predicted Mass Spectrometry Fragmentation (EI-MS)

| m/z Value | Ion | Rationale |

|---|---|---|

| 181/183 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 166/168 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 138 | [M - CH₃ - CO]⁺ or [M - Cl]⁺ | Subsequent loss of carbon monoxide or initial loss of a chlorine radical. |

Reactivity and Application in Library Development

As a synthetic intermediate, this compound offers multiple sites for chemical modification, making it an excellent scaffold for generating a diverse library of compounds for high-throughput screening.

The primary points of diversification are:

-

N1 Position: The indole nitrogen can be readily alkylated, acylated, or arylated under various conditions.

-

C7 Position: The chloro substituent is the key diversification point, enabling a multitude of palladium-catalyzed cross-coupling reactions.

-

C3 Position: The electron-rich C3 position is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions.

The following workflow illustrates a logical approach to leveraging this scaffold in a drug discovery program.

Caption: Logical workflow for scaffold diversification.

Conclusion

This compound (CAS 948581-72-4) is more than a mere catalog chemical; it is a strategically designed building block for modern medicinal chemistry. Its substituted indole framework provides a stable and biologically relevant core, while the orthogonal reactivity of the methoxy and chloro groups offers a robust platform for generating diverse and complex molecular architectures. The synthetic routes are accessible through established methodologies, and its characterization, though not widely published, is predictable and verifiable. For research teams engaged in the discovery of novel therapeutics, this compound represents a valuable starting point for the efficient construction of compound libraries with a high potential for biological activity.

References

- Current time information in Brisbane, AU. Google.

-

7-CHLORO-6-METHOXY-1H-INDOLE | CAS 1227604-21-8. Matrix Fine Chemicals. Retrieved from [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Retrieved from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

-

Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

7-chloro-1H-indole. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Request A Quote. ChemUniverse. Retrieved from [Link]

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. ACS Publications. Retrieved from [Link]

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. ACS Publications. Retrieved from [Link]

-

1H NMR Analysis of Compound 7. Scribd. Retrieved from [Link]

-

7-methoxy-3-methyl-1H-indole. Chemical Synthesis Database. Retrieved from [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. Retrieved from [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. Retrieved from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Retrieved from [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

7-Methoxy-1H-indole. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. Retrieved from [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Retrieved from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Retrieved from [Link]

Sources

- 1. 7-Chloro-6-methoxy-1H-indole| [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 948581-72-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. keyorganics.net [keyorganics.net]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. soc.chim.it [soc.chim.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

Physical characteristics of 7-chloro-4-methoxy-1H-indole

An In-depth Technical Guide to the Physical Characteristics of 7-Chloro-4-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound (CAS No: 948581-72-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, physicochemical properties, spectroscopic signature, and safe handling procedures. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the specific properties of its substituted derivatives is paramount for their effective utilization in synthesis and as precursors for novel therapeutic agents.[1][2] This guide explains the causality behind experimental choices for characterization, ensuring a robust and validated approach to quality assessment.

Compound Identification and Chemical Structure

Accurate identification is the foundation of all subsequent research. This compound is a bicyclic aromatic heterocycle. The numbering of the indole ring system begins at the nitrogen atom and proceeds around the pyrrole ring before continuing to the benzene ring. Therefore, the substituents are located at the C7 and C4 positions of the fused benzene ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 948581-72-4 | |

| Molecular Formula | C₉H₈ClNO | |

| Molecular Weight | 181.62 g/mol | [3] |

| InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |

Physicochemical Properties

The physical state and properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a solid at room temperature, and its high boiling point is characteristic of aromatic heterocyclic compounds with polar functional groups capable of intermolecular interactions.

Table 2: Core Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Solid | Typically an off-white or light-colored powder. | |

| Boiling Point | 333.8 ± 22.0 °C | At 760 mmHg. | |

| Melting Point | Not available | Must be determined experimentally. Related compounds like 4-methoxyindole melt at 69-71 °C.[4] | |

| Purity | ≥98% | As commonly supplied by commercial vendors. |

| Storage Temp. | 4°C | Recommended for long-term stability. | |

Spectroscopic Signature for Structural Verification

Confirmation of the chemical structure is unequivocally the most critical step in quality control. A combination of mass spectrometry and NMR spectroscopy provides a definitive fingerprint of this compound. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous indole derivatives.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.

-

Aromatic Protons: The protons on the benzene ring (at C5 and C6) will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

-

Pyrrole Protons: The protons at the C2 and C3 positions will appear in the aromatic region, often as doublets or triplets depending on their coupling.

-

Methoxy Protons: A sharp singlet integrating to three protons, expected around 3.9-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic & Pyrrole Carbons: Signals will appear in the range of ~100-140 ppm. The carbons directly attached to the heteroatoms (C4-O, C7-Cl, C3a-N, C7a-N) will have their chemical shifts significantly influenced by these substituents.

-

Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon atom.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): In Electron Ionization (EI) mode, the spectrum will exhibit a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks will be observed: one at m/z 181 (for C₉H₈³⁵ClNO) and a second, less intense peak at m/z 183 (for C₉H₈³⁷ClNO). This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.

-

Experimental Workflow for Compound Verification

To ensure the identity and purity of a sample of this compound, a systematic analytical workflow should be employed. This process acts as a self-validating system, where each step provides corroborating evidence.

Caption: Logical workflow for the characterization of this compound.

Step-by-Step Characterization Protocol:

-

Physical Inspection: Visually inspect the sample. It should be a uniform solid, free of discoloration or foreign matter.

-

Melting Point Determination: Measure the melting point using a calibrated apparatus. A sharp, narrow melting range is indicative of high purity.

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using LC-MS or direct infusion ESI-MS.

-

Verify the presence of the [M+H]⁺ ion at m/z 182 and 184. Alternatively, use GC-MS (EI) to observe the molecular ion M⁺ at m/z 181 and 183. Confirm the ~3:1 isotopic ratio for the chlorine atom.

-

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the precise arrangement of atoms. The data must be consistent with the 7-chloro-4-methoxy substitution pattern and not any other isomer.

-

-

Purity Analysis (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient).

-

Inject a solution of the compound and monitor the elution profile with a UV detector.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful and an irritant.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

-

Handling: Avoid creating dust.[8] Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[7] Wash hands thoroughly after handling.[7]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[8]

-

-

Storage:

References

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. (n.d.). 7-chloro-1H-indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 7-CHLORO-6-METHOXY-1H-INDOLE. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

-

The Partner Organisations. (2022). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

-

Inorganica Chimica Acta. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from [Link]

-

Journal of Pharmaceutical Society of Japan. (2015). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

Sources

- 1. 7-Chloro-6-methoxy-1H-indole| [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. 7-CHLORO-6-METHOXY-1H-INDOLE | CAS 1227604-21-8 [matrix-fine-chemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Molecular weight and formula of 7-chloro-4-methoxy-1H-indole

An In-Depth Technical Guide to 7-Chloro-4-Methoxy-1H-Indole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted indole of significant interest for synthetic and medicinal chemistry. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, the logic of its structural analysis, and its potential within the broader context of drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, heterocyclic aromatic compound. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The specific substitutions at the C4 (methoxy) and C7 (chloro) positions significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[3]

The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| CAS Number | 948581-72-4 | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [4] |

| Storage Conditions | 4°C, under inert atmosphere | [4] |

Synthesis Pathway: The Leimgruber-Batcho Approach

While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis is particularly well-suited for producing indoles with specific substitution patterns that may be difficult to access via other routes like the Fischer synthesis.[5][6] This method begins with an ortho-nitrotoluene derivative and proceeds under relatively mild conditions, offering high yields and avoiding the formation of regioisomeric mixtures.[4][5]

The proposed synthesis for this compound starts with 2-chloro-5-methoxy-1-methyl-3-nitrobenzene.

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Step-by-Step Experimental Protocol

Part A: Enamine Formation

-

Rationale: This initial step leverages the acidity of the methyl protons on the nitrotoluene, which are activated by the electron-withdrawing nitro group.[6] Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine forms a highly conjugated push-pull enamine intermediate, which is typically intensely colored.[4]

-

Procedure:

-

To a solution of 2-chloro-5-methoxy-1-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add DMF-DMA (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture to reflux (approx. 110-120°C) under an inert nitrogen atmosphere for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude red-brown solid is the enamine intermediate. It can be used directly in the next step or purified by recrystallization from methanol.

-

Part B: Reductive Cyclization

-

Rationale: The nitro group of the enamine is reduced to an amine, which then spontaneously cyclizes onto the enamine double bond. Subsequent elimination of pyrrolidine aromatizes the system to form the stable indole ring.[4] Various reducing agents can be employed, with Raney Nickel and hydrazine being a common and effective choice.[5][7]

-

Procedure:

-

Dissolve the crude enamine intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Carefully add a slurry of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.

-

To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution (N₂) is expected. Use a water bath to maintain the temperature between 45-50°C.

-

After the initial exotherm subsides, continue stirring at 45-50°C for 2-3 hours until the red color of the enamine has disappeared.

-

Cool the reaction mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield this compound.

-

Structural Elucidation and Analytical Data

The identity and purity of the synthesized compound are confirmed using standard analytical techniques. While specific experimental spectra for this exact molecule are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on its structure and data from analogous compounds.[2][8]

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

| Analysis | Expected Observations |

| ¹H NMR | NH Proton (H1): Broad singlet, δ ~8.0-8.5 ppm.Aromatic Protons (H2, H3, H5, H6): Doublets and triplets in the δ ~6.5-7.5 ppm region. The H5 proton, ortho to the chlorine, would likely be the most downfield of the benzene ring protons. The H2 and H3 protons on the pyrrole ring will show characteristic coupling.Methoxy Protons (-OCH₃): Sharp singlet, δ ~3.9-4.0 ppm, integrating to 3H. |

| ¹³C NMR | Carbon Signals: 9 distinct signals are expected.Aromatic Carbons: Signals in the δ ~100-140 ppm range. The carbon bearing the methoxy group (C4) will be significantly downfield, while the carbon bearing the chlorine (C7) will also be influenced.Methoxy Carbon (-OCH₃): Signal around δ ~55-56 ppm. |

| Mass Spec. | Molecular Ion: A prominent molecular ion peak ([M]⁺) at m/z ≈ 181. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z ≈ 183, approximately one-third the intensity of the [M]⁺ peak. |

Potential Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a vast array of conditions.[1] The specific substitutions on this compound suggest several promising avenues for research:

-

Oncology: Halogenated and methoxy-substituted indoles have been explored as precursors to anticancer agents, including tubulin polymerization inhibitors and kinase inhibitors.[1]

-

Central Nervous System (CNS) Disorders: The indole core is structurally similar to the neurotransmitter serotonin. As such, derivatives are frequently investigated as modulators of serotonin receptors for potential applications in treating depression and anxiety.[9]

-

Antimicrobial Agents: The indole scaffold is found in many compounds exhibiting antibacterial, antifungal, and antiparasitic activity.[2] For example, related 6-chloro-7-methoxy-quinolone structures have shown potent antimalarial activity.[10]

The chloro group often enhances membrane permeability and metabolic stability, while the methoxy group can modulate receptor binding and solubility, making this a synthetically attractive starting point for generating compound libraries.[3]

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as harmful.[4] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C.[4]

References

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.

-

Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Nature Protocols, 2(7), 1693-1698. [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Chem-Station. (2014, August 27). Fischer Indole Synthesis. [Link]

-

ResearchGate. General reactivity of 3‐substituted indoles. [Link]

- Singh, R., et al. (2025).

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

YouTube. (2021, August 29). Reaction of Indole. [Link]

- Wiley-VCH.

- Royal Society of Chemistry. Supporting information for - A versatile and efficient synthesis of phenols from arylboronic acids using a water-extract of a recyclable solid acid (WERSA)

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

-

PubChem. 7-Methoxy-1H-indole. [Link]

- Royal Society of Chemistry.

-

Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4236-4249. [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

MDPI. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. [Link]

-

University of Rochester. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Somei, M. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 82(1), 1-38. [Link]

-

Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Chloro-4-Methoxy-1H-Indole Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among its vast array of derivatives, the 7-chloro-4-methoxy-1H-indole framework presents a unique substitution pattern that is of significant interest in drug discovery and development. The strategic placement of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the benzene portion of the indole ring creates a distinct electronic environment, profoundly influencing the molecule's reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for the unambiguous structural elucidation of such complex organic molecules.[1][2] It provides atomic-level information on molecular structure, connectivity, and conformation, which is critical for confirming the identity of newly synthesized compounds, optimizing lead compounds, and understanding drug-target interactions.[3][4] This guide offers a comprehensive analysis of the characteristic ¹H and ¹³C NMR spectral features of this compound derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge required for accurate spectral interpretation.

The this compound Core: Structural Framework

A precise understanding of the molecule's numbering system is paramount for accurate NMR spectral assignment. The following diagram illustrates the standard IUPAC numbering for the this compound core, which will be referenced throughout this guide.

Caption: IUPAC numbering of the this compound core.

Foundational Principles of NMR for Substituted Indoles

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.[5] In the this compound system, the substituent effects are predictable and key to interpretation:

-

4-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The dominant resonance effect increases electron density primarily at the ortho (C3a, C5) and para (C7) positions. This leads to an upfield shift (lower δ ppm) for the attached protons and carbons.

-

7-Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction (-I effect) and weakly electron-donating through resonance (+R effect). The strong inductive effect dominates, decreasing electron density on the adjacent carbon (C7) and, to a lesser extent, other carbons in the benzene ring. This causes a downfield shift (higher δ ppm) for nearby nuclei.

Detailed Spectral Analysis

¹H NMR Spectral Characteristics

The proton NMR spectrum provides crucial information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 8.0 - 9.0 (variable) | Broad Singlet (br s) | - | The N-H proton is acidic, often exchanges with trace water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.[5] |

| H2 | 7.0 - 7.5 | Triplet or Doublet of Doublets | J2,3 ≈ 2.5-3.5 Hz, J1,2 ≈ 2.0-3.0 Hz | Located on the electron-rich pyrrole ring. Coupled to H3 and the N-H proton (coupling to N-H may not be resolved). |

| H3 | 6.4 - 6.8 | Triplet or Doublet of Doublets | J2,3 ≈ 2.5-3.5 Hz, J1,3 ≈ 2.0-3.0 Hz | Also on the pyrrole ring, typically upfield of H2. Coupled to H2 and the N-H proton. |

| H5 | 6.5 - 6.9 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz | Significantly shielded (shifted upfield) by the strong electron-donating effect of the methoxy group at the ortho position (C4). Exhibits ortho-coupling with H6. |

| H6 | 6.9 - 7.3 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz | Deshielded (shifted downfield) relative to H5 due to being further from the -OCH₃ group and closer to the -Cl group. Exhibits ortho-coupling with H5. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - | Characteristic sharp singlet for methoxy protons, integrating to 3H. |

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | 120 - 128 | Standard C2 position in indoles, influenced by the adjacent nitrogen. |

| C3 | 100 - 105 | Typically the most upfield carbon in the indole core due to high electron density from the nitrogen. |

| C3a | 125 - 130 | A quaternary carbon, its shift is influenced by both the pyrrole and benzene ring systems and the ortho-methoxy group. |

| C4 | 150 - 155 | A quaternary carbon directly bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift. |

| C5 | 102 - 108 | Shielded by the strong +R effect of the adjacent methoxy group, causing a pronounced upfield shift. |

| C6 | 120 - 125 | Less affected by the substituents compared to C5, appearing in a more standard aromatic region. |

| C7 | 115 - 120 | A quaternary carbon directly bonded to the electronegative chlorine atom, resulting in a downfield shift. |

| C7a | 130 - 135 | A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen and chloro-substituent. |

| -OCH₃ | 55 - 60 | Characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |

Advanced 2D NMR for Unambiguous Structure Elucidation

While 1D NMR spectra provide a wealth of information, complex molecules often require 2D NMR experiments to resolve ambiguities and definitively assign all signals.[6] These techniques are crucial for building a self-validating dataset where all correlations converge to a single correct structure.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] For this scaffold, a key cross-peak will appear between H5 and H6 , confirming their ortho relationship. Another will be seen between H2 and H3 .

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is invaluable for assigning the protonated carbons. For example, the proton signal at ~6.7 ppm (H5) will show a cross-peak to the carbon signal at ~105 ppm (C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away. It is essential for assigning quaternary (non-protonated) carbons.

Caption: Key HMBC correlations for structural assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity.[8][9] A critical NOESY correlation would be observed between the methoxy protons (-OCH₃) and H5 , confirming the position of the methoxy group at C4.

Experimental Protocols

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound derivative.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following is a general protocol for a modern 400-600 MHz NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

-

2D COSY Acquisition:

-

Set up a standard gradient-selected COSY (gCOSY) experiment.

-

Acquire data with 2-4 scans per increment, with 256-512 increments in the indirect dimension.

-

-

2D HSQC Acquisition:

-

Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.

-

Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.

-

-

2D HMBC Acquisition:

-

Set up a standard gradient-selected HMBC experiment.

-

Optimize for long-range coupling constants (nJCH) by setting the delay to a value corresponding to 6-10 Hz.

-

-

2D NOESY Acquisition:

-

Set up a standard NOESY experiment.

-

Use a mixing time appropriate for small molecules (typically 500-800 ms) to allow for the buildup of the Nuclear Overhauser Effect.[8]

-

Conclusion

The structural characterization of this compound derivatives is efficiently and definitively achieved through a systematic application of NMR spectroscopy. The distinct electronic effects of the chloro and methoxy substituents provide a predictable and interpretable pattern of chemical shifts in both ¹H and ¹³C NMR spectra. While 1D spectra offer a foundational overview, the integrated use of 2D techniques such as COSY, HSQC, HMBC, and NOESY is essential for creating a robust, self-validating structural proof. This comprehensive approach not only confirms the core structure but also allows for the unambiguous placement of any additional substituents, a critical requirement for advancing compounds in the drug development pipeline.

References

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available at: [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Available at: [Link]

-

researchmap. (n.d.). Application of NMR in drug discovery. researchmap. Available at: [Link]

-

Al-Rashida, M., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available at: [Link]

-

Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

-

MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole.... ResearchGate. Available at: [Link]

-

Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Portland Press. Available at: [Link]

-

Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

PubChem - NIH. (n.d.). 7-Methoxy-1H-indole. PubChem. Available at: [Link]

-

MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Available at: [Link]

-

University of Missouri. (2018). NOESY and ROESY. University of Missouri. Available at: [Link]

-

YouTube. (2024). NOESY and COSY NMR Spectroscopy: Explained with a practical example. YouTube. Available at: [Link]

-

Slideshare. (n.d.). Cosy,nosy. Slideshare. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Academy of Sciences. Available at: [Link]

-

PMC - NIH. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC. Available at: [Link]

-

Electronic Supplementary Information (ESI). (n.d.). Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]

-

ResearchGate. (2025). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. Available at: [Link]

Sources

- 1. researchmap.jp [researchmap.jp]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. azooptics.com [azooptics.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Cosy,nosy | PPTX [slideshare.net]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. youtube.com [youtube.com]

The Multifaceted Biological Activities of Substituted Methoxy Indoles: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. The introduction of a methoxy substituent onto this heterocyclic core profoundly influences its physicochemical properties and biological activities, giving rise to a diverse array of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted methoxy indoles, with a focus on their applications in oncology, neuropharmacology, and infectious diseases. We will delve into the structure-activity relationships that govern their potency and selectivity, explore their mechanisms of action through detailed signaling pathways, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Methoxy Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system is a ubiquitous motif in natural products and synthetic compounds, renowned for its ability to interact with a wide range of biological targets. The strategic placement of a methoxy group (-OCH₃) on the indole core significantly modulates its electron density, lipophilicity, and hydrogen bonding capacity. This, in turn, dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with enzymes and receptors. The 5-methoxyindole scaffold, in particular, is a core structure in numerous biologically active compounds, highlighting its importance in medicinal chemistry.[1][2]

This guide will systematically explore the key biological activities of substituted methoxy indoles, providing a foundation for the rational design of next-generation therapeutics.

Antiproliferative and Antitumor Activities: Targeting the Hallmarks of Cancer

Substituted methoxy indoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanism of Action: From Mitotic Arrest to Apoptosis Induction

A significant number of methoxy indole derivatives exert their antiproliferative effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] For instance, certain N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antimitotic and vascular disrupting activities.[1]

Another key mechanism involves the induction of apoptosis through the modulation of critical signaling pathways. For example, some indolo[2,3-b]quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell survival and proliferation.[2] Furthermore, certain indole-based chalcones can induce a novel form of non-apoptotic cell death called methuosis, which is characterized by extensive cytoplasmic vacuolization.[3][4]

Diagram: Key Anticancer Mechanisms of Methoxy Indole Derivatives

Caption: Key anticancer mechanisms of substituted methoxy indoles.

Structure-Activity Relationship (SAR) Insights

The antiproliferative potency of methoxy indoles is highly dependent on the substitution pattern on the indole ring and any appended functionalities.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| N-methyl-5,6,7-trimethoxyindoles | Trimethoxy substitution on the benzene ring of indole. | Potent antiproliferative and antimitotic agents. | [1] |

| 5-Methoxyindole-isatin Hybrids | Isatin moiety at the 2-position of the indole ring. | Potent, broad-spectrum antiproliferative activity, often exceeding standard drugs like Sunitinib. | [2] |

| Indolo[2,3-b]quinolines | Fused quinoline ring system. | Potent inhibitors of the PI3K/AKT/mTOR pathway. | [2] |

| Indolyl-Pyridinyl-Propenones (IPPs) | Methoxy group position on the indole ring is critical. | Methoxy at the 5-position can induce methuosis, while at the 6-position, it can lead to microtubule disruption. | [5] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Substituted methoxy indole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the methoxy indole compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT antiproliferative assay.

Neuropharmacological Activities: Modulating Brain Chemistry

Methoxy indoles, structurally related to endogenous neurochemicals like serotonin and melatonin, exhibit significant activity in the central nervous system (CNS).

Dopaminergic and Serotonergic System Modulation

Certain methoxylated indoles have been investigated for their potential as atypical antipsychotic agents.[6] Molecular modeling studies suggest that these compounds can interact with human D2 dopamine receptors.[6] Behaviorally, they have been shown to inhibit apomorphine-induced stereotypy, a model used to screen for antipsychotic activity, suggesting an involvement of the central dopaminergic system.[6]

Furthermore, 5-methoxytryptamine (5-MT), a metabolite of serotonin, is a potent agonist at various serotonin receptors.[7] Its effects can be significantly potentiated by monoamine oxidase inhibitors (MAOIs).[7]

Melatonin Receptor Agonism and Antagonism

The methoxy group is a critical feature of melatonin, the primary hormone of the pineal gland that regulates circadian rhythms. Synthetic methoxy indoles have been developed as potent melatonin receptor agonists and antagonists. For instance, shifting the methoxy group and the ethylamido side chain from the C-5 and C-3 positions of melatonin to the C-6 and N-1 positions of the indole nucleus can result in compounds with high affinity and full agonist activity at melatonin receptors.[8] Conversely, other structural modifications, such as moving the side chain to the C(2) position, can lead to selective MT2 receptor antagonists.[9]

Neuroprotective Effects

Some methoxy indole derivatives have demonstrated neuroprotective properties. For example, 5-methoxyindole-2-carboxylic acid has shown potential in reducing ischemic damage in stroke models.[10] Additionally, certain hydrazone hybrids derived from the 5-methoxyindole scaffold exhibit antioxidant activity and inhibit monoamine oxidase-B (MAO-B), suggesting their potential in the research of neurodegenerative disorders.[11]

Antimicrobial and Antioxidant Activities: Combating Pathogens and Oxidative Stress

Antimicrobial Properties

Substituted methoxy indoles have shown promise as antimicrobial agents against a range of pathogens.

-

Antibacterial Activity: Certain methoxy-4'-amino chalcone derivatives have exhibited strong antibacterial activity, with some compounds showing efficacy comparable to standard sulfonamide drugs.[12] Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have also demonstrated a broad spectrum of antibacterial activity.[13] The introduction of a methoxy group into peptide structures has also been shown to enhance antibacterial activity, possibly by forming hydrogen bonds with the bacterial membrane.[14]

-

Antifungal Activity: 5-Methoxyindole itself has been shown to have direct antagonistic activity against the phytopathogenic fungus Fusarium graminearum.[11]

Antioxidant Potential

The indole nucleus is known for its electron-donating properties, which contribute to its antioxidant activity. The presence of a methoxy group can further enhance this property.

Structure-activity relationship studies on melatonin analogues have revealed that the 5-methoxy group generally has a beneficial influence on antioxidant activity in a low-density lipoprotein (LDL) peroxidation model.[15] Pineal methoxyindoles like 5-methoxytryptophol (5-MTOH) and 5-methoxyindole-3-acetic acid (5-MIAA) have been shown to protect hepatic cell membranes from lipid peroxidation and rigidity induced by oxidative stress.[16]

Conclusion and Future Directions

Substituted methoxy indoles represent a rich and diverse class of biologically active molecules with significant therapeutic potential. Their ability to modulate a wide array of biological targets, including tubulin, protein kinases, and G-protein coupled receptors, underscores their importance in drug discovery. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective agents.

Future research in this area should focus on:

-

Target Deconvolution: Elucidating the specific molecular targets of novel methoxy indole derivatives to better understand their mechanisms of action.

-

Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of methoxy indoles with existing therapeutic agents to overcome drug resistance and improve patient outcomes.

The continued exploration of the chemical space around the methoxy indole scaffold is poised to deliver the next generation of innovative medicines for a range of diseases.

References

- BenchChem. (n.d.). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.

- BenchChem. (n.d.). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.

- Cushman, M., et al. (n.d.). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. NIH.

- Unknown. (2015). Synthesis and Preliminary Pharmacological Evaluation of Methoxilated Indoles with Possible Dopaminergic Central Action. ResearchGate.

- Spadoni, G., et al. (n.d.). 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists. PubMed.

- Unknown. (2025). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate.

- Unknown. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central.

- Tarca, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central.

- Tarca, S., et al. (n.d.). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed.

- Unknown. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane.

- Cushman, M., et al. (n.d.). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. NIH.

- BenchChem. (n.d.). 5-Methoxyindole|High-Purity Research Chemical.

- Unknown. (n.d.). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. PubMed.

- Unknown. (n.d.). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI.

- Unknown. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.

- Unknown. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.

- Wikipedia. (n.d.). 5-Methoxytryptamine.

- Unknown. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxyindole|High-Purity Research Chemical [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide | MDPI [mdpi.com]

- 15. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Indole Alkaloids in Medicinal Chemistry: From Biosynthesis to Therapeutic Frontiers

Introduction: The Enduring Legacy of the Indole Nucleus

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] United by the presence of an indole moiety—a bicyclic structure consisting of a fused benzene and pyrrole ring—these compounds have been a cornerstone of medicine for centuries.[2] Their profound physiological effects are the basis for a wide range of therapeutic agents, from anticancer and antihypertensive drugs to powerful neurological agents.[2][3] The amino acid tryptophan serves as the universal biochemical precursor for this vast family of molecules.[1] This guide provides an in-depth exploration of the biosynthesis, mechanisms of action, and medicinal applications of key indole alkaloids, offering insights for researchers and drug development professionals navigating this fertile area of natural product chemistry.

Part 1: The Genesis of Diversity - Biosynthesis

The remarkable structural variety of indole alkaloids originates from a conserved set of initial biosynthetic steps, followed by divergent, species-specific enzymatic pathways.

1.1 The Core Pathway: From Tryptophan to a Common Intermediate

The journey for most indole alkaloids begins with the amino acid tryptophan.[1][4] The initial key step is typically the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase to yield tryptamine.[1][5] For the vast and medicinally crucial subgroup of monoterpenoid indole alkaloids (MIAs), tryptamine is then condensed with the iridoid monoterpene secologanin.[5][6] This reaction, catalyzed by strictosidine synthase, forms strictosidine, the common precursor for virtually all MIAs.[5][6] From this central intermediate, a cascade of cyclizations, rearrangements, and redox reactions generates the incredible diversity of MIA scaffolds.

Caption: Simplified biosynthetic pathway of indole alkaloids.

Part 2: Mechanisms of Action - Case Studies in Molecular Intervention

The therapeutic and toxicological properties of indole alkaloids are defined by their precise interactions with biological targets. The following case studies illustrate the diverse mechanisms employed by these molecules.

2.1 Vinca Alkaloids: Disrupting the Cellular Skeleton for Cancer Therapy

The vinca alkaloids, including vincristine and vinblastine, are indispensable chemotherapeutic agents derived from the Madagascar periwinkle, Catharanthus roseus.[7][8][9] They are a cornerstone in the treatment of various cancers, including lymphomas, leukemias, and testicular cancer.[8][10]

Mechanism of Action: The primary cytotoxic effect of vinca alkaloids stems from their interaction with tubulin, the protein subunit of microtubules.[7][10][11] By binding to β-tubulin, they inhibit its polymerization into microtubules.[9] This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle necessary for chromosome segregation during cell division. The result is an arrest of the cell cycle in the metaphase, which ultimately triggers apoptosis (programmed cell death).[7][8] Their clinical success has led to the development of semi-synthetic derivatives like vinorelbine and vinflunine, which offer different efficacy and toxicity profiles.[8]

Caption: Mechanism of action of Vinca alkaloids.

2.2 Reserpine: Silencing Neuronal Communication

Isolated from the roots of Rauwolfia serpentina, reserpine was one of the first effective treatments for hypertension and was also used for psychosis.[2][12][13] While its use has declined due to side effects, its mechanism of action provided profound insights into neuropharmacology.[12]

Mechanism of Action: Reserpine exerts its effects by irreversibly inhibiting the vesicular monoamine transporter (VMAT).[12][14] VMAT is responsible for pumping monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm of a neuron into synaptic vesicles for storage and later release. By blocking VMAT, reserpine leaves these neurotransmitters vulnerable to metabolic breakdown in the cytoplasm.[14] The resulting depletion of monoamine stores in nerve terminals, both in the peripheral and central nervous systems, leads to a decrease in sympathetic nerve function, which in turn causes a reduction in heart rate and a lowering of blood pressure.[12][15]

Caption: Mechanism of action of Reserpine.

2.3 Strychnine: Unleashing Excitatory Signals

Strychnine is a highly toxic alkaloid best known as a potent pesticide, particularly for rodents.[16] It is not used medicinally and serves as a classic example of a potent neurotoxin.

Mechanism of Toxicity: Strychnine's toxicity arises from its function as a competitive antagonist of the inhibitory neurotransmitter glycine.[16][17][18] It acts primarily in the spinal cord, where glycine receptors are ligand-gated chloride ion channels.[17][19] Glycine binding normally hyperpolarizes postsynaptic neurons, making them less likely to fire. Strychnine blocks this binding, disinhibiting motor neurons and leading to increased neuronal excitability and exaggerated reflex arcs.[17] This results in simultaneous, powerful contractions of all skeletal muscles, leading to convulsions, opisthotonus (severe arching of the back), and the characteristic facial grimace known as risus sardonicus.[17] Death typically occurs from asphyxia due to paralysis of the respiratory muscles.[16][20]

Sources

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purkh.com [purkh.com]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vinca alkaloid - Wikipedia [en.wikipedia.org]

- 10. Antineoplastics, Vinca Alkaloid: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 11. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Reserpine used for? [synapse.patsnap.com]

- 13. Reserpine: MedlinePlus Drug Information [medlineplus.gov]

- 14. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 15. drugs.com [drugs.com]

- 16. Strychnine - Wikipedia [en.wikipedia.org]

- 17. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 18. litfl.com [litfl.com]

- 19. calpoison.org [calpoison.org]

- 20. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 7-Chloro-4-methoxy-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Substituted Indoles in Modern Medicinal Chemistry

The indole nucleus stands as a "privileged scaffold" in the realm of drug discovery, a foundational structure recurring in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. The strategic functionalization of the indole ring with substituents such as chloro and methoxy groups can profoundly influence its physicochemical properties, metabolic stability, and target-binding affinity.[2][4] This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant, yet underexplored, potential for the development of next-generation therapeutic agents. We will delve into its chemical identity, plausible synthetic routes, spectroscopic signature, and prospective applications, offering a robust resource for researchers and professionals in drug development.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted indole derivative. The placement of a chloro group at the 7-position and a methoxy group at the 4-position creates a unique electronic and steric profile that can be exploited in medicinal chemistry design.

| Property | Data | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 948581-72-4 | [5] |

| Molecular Formula | C₉H₈ClNO | [5] |

| Molecular Weight | 181.62 g/mol | [6] |

| Physical Form | Solid | [5] |

| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [5] |

| Storage Temperature | 4°C | [5] |

| InChI | 1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | [5] |

| InChIKey | KXAKECTWOHCOSY-UHFFFAOYSA-N | [5] |

| SMILES | COC1=CC=C(Cl)C2=C1C=CN2 | [6] |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on the well-established Fischer indole synthesis. This method involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The synthesis would logically commence from a commercially available or readily synthesized substituted aniline, leading to the corresponding phenylhydrazone, which is then cyclized.

Sources